(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-(3-carboxymethyl)piperidine: A similar compound with an Fmoc protecting group.
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate: Another compound featuring a trifluoromethyl-substituted piperidine ring.
Uniqueness
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[(3S)-1-(trifluoromethyl)piperidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-2-6(4-12)15-5-7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
PJQCYYDJSJEOKC-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(F)(F)F)OCC(=O)O |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.